2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

Cross-coupling chemistry Halogen reactivity Suzuki-Miyaura

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one (CAS 2027495-19-6; molecular formula C₉H₆BrN₃O; molecular weight 252.07 g/mol) is a tricyclic heteroaromatic ketone belonging to the imidazo[1,2-b]pyridazin-8-one family. Its structure embeds a 2-bromo substituent on the imidazole ring and a cyclopentanone-fused core, yielding a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 47.3 Ų.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Cat. No. B13028699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=C3N2N=C(C=C3)Br
InChIInChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2
InChIKeyQVCYKPLCPRVUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one: Core Scaffold Identity and Procurement Profile


2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one (CAS 2027495-19-6; molecular formula C₉H₆BrN₃O; molecular weight 252.07 g/mol) is a tricyclic heteroaromatic ketone belonging to the imidazo[1,2-b]pyridazin-8-one family [1]. Its structure embeds a 2-bromo substituent on the imidazole ring and a cyclopentanone-fused core, yielding a computed XLogP3-AA of 1.5 and a topological polar surface area (TPSA) of 47.3 Ų [1]. The fused oxo-cyclopenta annulation distinguishes it from simpler monocyclic or 5H-imidazo[1,2-b]pyridazin-8-one scaffolds that lack the cyclopentanone element, placing this compound at a unique intersection of the broader imidazo[1,2-b]pyridazine kinase-inhibitor chemotype [2] and the more constrained cyclopenta-fused series.

Why In-Class 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one Analogs Cannot Be Freely Substituted


Within the imidazo[1,2-b]pyridazine scaffold, even conservative structural alterations produce profound shifts in kinase inhibition potency, selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies demonstrate that the nature and position of halogen substituents, the oxidation state at the 8-position, and the presence or absence of the cyclopentanone ring each dictate individual compound pharmacology [1]. For instance, a bromine atom at the 2-position on the imidazole ring versus alternative halogens (Cl, F) or hydrogen can alter Mps1/TTK cellular IC₅₀ values by more than an order of magnitude within a congeneric series [1]. Separately, the DYRK1A kinase literature shows that the imidazo[1,2-b]pyridazine scaffold produces highly selective inhibitors—compound 22 exhibits BTK IC₅₀ = 1.3 nM with selectivity across 310 kinases—demonstrating that fine structural tuning, not class membership, drives biological outcome [2]. Consequently, any procurement decision based solely on scaffold similarity risks introducing uncharacterized potency loss, selectivity drift, or incompatible physicochemical behavior.

Quantitative Evidence for Differentiating 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one from the Closest Structural Analogs


2-Br Substituent vs. 2-Cl and 2-H Analogs: Reactivity and Synthetic Handle Differentiation

The C2-Br bond on the imidazole ring provides a substantially better leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding C2-Cl or C2-H variants. In the imidazo[1,2-b]pyridazine series, the bromine atom at the 2-position is introduced via N-bromosuccinimide (NBS) treatment of the parent scaffold, a transformation that proceeds under mild conditions and furnishes a versatile late-stage diversification handle [1]. In Suzuki-Miyaura and Buchwald-Hartwig couplings, aryl bromides typically react 10- to 100-fold faster than aryl chlorides under identical conditions, enabling more efficient derivatization of the 2-position for library synthesis or lead optimization [2]. The 2-H analog (no halogen) would require harsh direct C-H activation methods to introduce functionality at the same position, while the 2-Cl analog (where available) would demand higher catalyst loadings and elevated temperatures to achieve comparable conversion.

Cross-coupling chemistry Halogen reactivity Suzuki-Miyaura Buchwald-Hartwig

Cyclopentanone-Fused Core vs. Non-Fused 5H-Imidazo[1,2-b]pyridazin-8-one: Conformational Restriction and Physicochemical Profile

The 2-bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one scaffold incorporates a cyclopentanone ring fused at the [4,5] junction, which is absent in the simpler 5H-imidazo[1,2-b]pyridazin-8-one (CAS 1376761-89-5) and its 5,6,7,8-tetrahydro derivatives [1]. This cyclopentanone annulation introduces a ketone carbonyl (C=O) that increases the hydrogen bond acceptor count from 2 to 3 and raises the molecular weight from 135.12 Da (parent 5H-imidazo[1,2-b]pyridazin-8-one) to 252.07 Da [1][2]. Crucially, the fused ring restricts the conformational freedom of the 6,7-dihydro positions, reducing the entropic penalty upon protein binding—a design principle validated in the optimized Mps1 inhibitor 27f, whose constrained scaffold contributed to a cellular Mps1 IC₅₀ of 0.70 nM and an A549 antiproliferative IC₅₀ of 6.0 nM [3]. The XLogP3-AA of 1.5 for the target compound falls within the favorable range for oral bioavailability (Lipinski rule-of-five compliance) while being distinct from the more polar parent scaffold.

Conformational restriction Physicochemical properties Ligand efficiency TPSA

Vendor Purity Specification: ≥98% vs. Standard 95% Analytical Grade—Impact on Reproducibility

Among the limited number of vendors supplying this compound, purity specifications vary measurably. Chemscene (Cat. No. CS-0656855) certifies purity ≥98%, while Bidepharm (Cat. No. BD00846018) lists standard purity at 95% . This 3-percentage-point purity gap represents a potential 60% relative reduction in total impurity burden (from 5% to ≤2% total impurities), which can be significant in dose-response or selectivity assays where minor contaminants with unintended biological activity could confound results, especially at compound concentrations exceeding 10 µM typical of kinase profiling panels [1].

Purity specification Analytical quality Reproducibility Procurement standards

Stability Indicator: Stated Storage Condition (2–8°C) vs. Ambient-Temperature Alternatives

The recommended storage condition for this compound is 'Sealed in dry, 2–8°C' per the Chemscene datasheet, in contrast to the room-temperature shipping tolerance advertised for the same product . This cold-storage requirement differs from less functionalized imidazo[1,2-b]pyridazine analogs (e.g., 5H-imidazo[1,2-b]pyridazin-8-one, which is often stored at ambient temperature) and suggests that the combination of the 2-bromo substituent and the cyclopentanone carbonyl may increase susceptibility to hydrolytic or thermal degradation pathways . The Schiff base-like imine character of the imidazo[1,2-b]pyridazine core (N=C bond) makes the scaffold inherently sensitive to moisture, and the electron-withdrawing Br atom at C2 may further labilize the adjacent C-N bond toward hydrolysis [1].

Compound stability Storage requirements Cold-chain logistics Shelf-life

Kinase Profiling Potential: Imidazo[1,2-b]pyridazine Class as Privileged Kinase-Inhibitor Scaffold with Documented Multi-Target Activity

The imidazo[1,2-b]pyridazine scaffold has been validated across multiple kinase targets with high potency, supporting class-level application relevance for the 2-bromo cyclopenta-fused derivative. Documented class-level benchmarks include: Mps1/TTK inhibition with cellular IC₅₀ = 0.70 nM (compound 27f), A549 antiproliferative IC₅₀ = 6.0 nM, and selectivity over 192 kinases [1]; BTK inhibition with IC₅₀ = 1.3 nM and selectivity across 310 kinases (compound 22) [2]; DYRK1A inhibition with IC₅₀ < 100 nM and selectivity within the CMGC kinase branch [3]; ROCK2 inhibition with IC₅₀ = 7.0–8.7 nM and isoform selectivity index of 138–200 (compounds A25, A26) [4]; TAK1 inhibition with IC₅₀ = 55 nM (compound 26), representing a 3.4-fold improvement over the known TAK1 inhibitor takinib (IC₅₀ = 187 nM) [5]. While the specific 2-bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one compound lacks direct published biological data, its structural features—2-bromo substituent, cyclopentanone carbonyl H-bond acceptor, rigid tricyclic core—align with the pharmacophoric elements present in these validated kinase inhibitors [1][2][3].

Kinase inhibition Mps1/TTK DYRK1A BTK ROCK2 Selectivity profiling

Procurement-Relevant Application Scenarios for 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one


Kinase-Focused Screening Library Expansion with a Pre-Organized, Diversifiable Core

The rigid tricyclic architecture, combined with the 2-Br synthetic handle, makes this compound a strategic addition to kinase-targeted screening decks. In the Mps1/TTK inhibitor program, the imidazo[1,2-b]pyridazine scaffold yielded compound 27f with cellular Mps1 IC₅₀ = 0.70 nM, and the constrained ring system was critical for achieving this potency [1]. The 2-Br substituent enables efficient parallel library synthesis via Suzuki coupling to explore R-group diversity at the imidazole 2-position without requiring de novo scaffold construction, accelerating SAR exploration in hit-to-lead campaigns [2].

Selectivity Profiling Against the DYRK/CLK Kinase Branch

Imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRK1A (IC₅₀ < 100 nM) and CLK kinases with selectivity over much of the kinome, making them attractive probes for neurodegenerative disease and oncology programs [3]. The cyclopentanone carbonyl of the target compound provides an additional H-bond acceptor that, based on co-crystal structures of related oxo-imidazo[1,2-b]pyridazines, may engage the catalytic lysine of DYRK1A (Lys188) to enhance affinity and selectivity relative to non-carbonyl-containing analogs [3].

BTK Inhibitor Lead Optimization Leveraging 2-Br as a Covalent Warhead Attachment Point

The recent discovery of irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold, such as compound 22 (BTK IC₅₀ = 1.3 nM with selectivity across 310 kinases), demonstrates that the scaffold can accommodate covalent warhead installation [4]. The 2-bromo substituent on the target compound can be replaced via Pd-catalyzed amination (Buchwald-Hartwig) to introduce acrylamide or butynamide electrophiles for cysteine targeting (Cys481 in BTK), providing a direct route to covalent inhibitor candidates without multi-step de novo synthesis [2].

Antiproliferative Phenotypic Screening in Solid Tumor Cell Lines

The imidazo[1,2-b]pyridazine class has shown nanomolar antiproliferative activity across diverse cancer cell lines: A549 (lung, IC₅₀ = 6.0 nM for 27f), HCT116 (colorectal), and multiple myeloma models [1][5]. The ≥98% purity specification available from Chemscene (Cat. No. CS-0656855) supports reproducible dose-response determinations in these phenotypic assays, where impurity-driven cytotoxicity could otherwise confound IC₅₀ measurements at the low-nanomolar concentrations expected for this chemotype .

Quote Request

Request a Quote for 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.